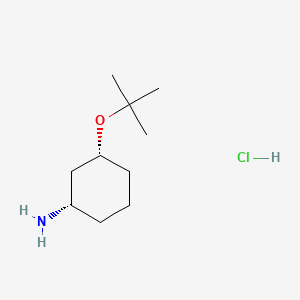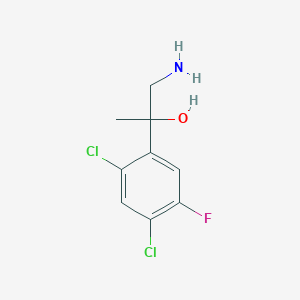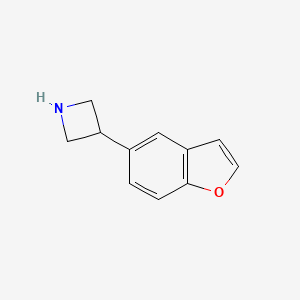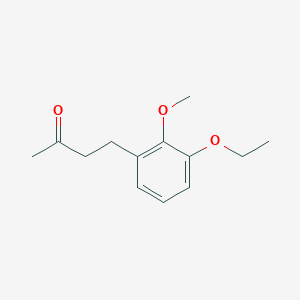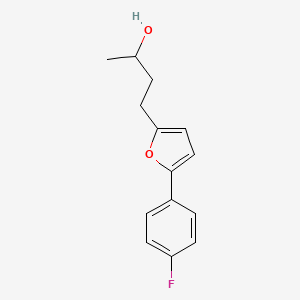
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a butanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol typically involves the reaction of 5-hydroxymethylfurfural with a fluoro-Grignard reagent, such as 4-fluorophenyl magnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under ice-water bath conditions. After the addition of the Grignard reagent, the mixture is stirred at room temperature, followed by the addition of a saturated ammonium chloride solution to quench the reaction. The product is then extracted using ethyl acetate and purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-one.
Reduction: 4-(5-(4-Fluorophenyl)tetrahydrofuran-2-yl)butan-2-ol.
Substitution: 4-(5-(4-Methoxyphenyl)furan-2-yl)butan-2-ol.
Aplicaciones Científicas De Investigación
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and fluorophenyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Phenylfuran-2-yl)butan-2-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(5-(4-Chlorophenyl)furan-2-yl)butan-2-ol: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
4-(5-(4-Methylphenyl)furan-2-yl)butan-2-ol: Features a methyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the fluorine atom in 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s reactivity and specificity in various applications, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C14H15FO2 |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
4-[5-(4-fluorophenyl)furan-2-yl]butan-2-ol |
InChI |
InChI=1S/C14H15FO2/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h3-6,8-10,16H,2,7H2,1H3 |
Clave InChI |
UOCUNYYBJMNHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(O1)C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


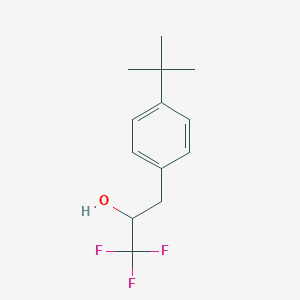

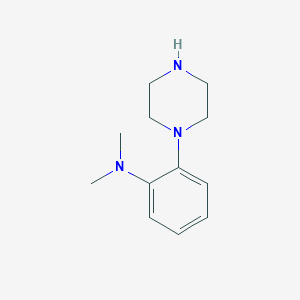
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)

![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
